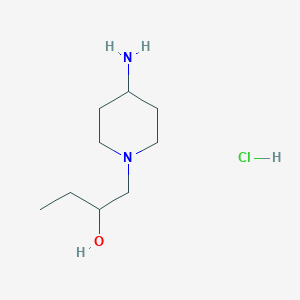

1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride

説明

BenchChem offers high-quality 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-aminopiperidin-1-yl)butan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-2-9(12)7-11-5-3-8(10)4-6-11;/h8-9,12H,2-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWCDXYZOQCHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCC(CC1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure analysis of 1-(4-Aminopiperidin-1-yl)butan-2-ol HCl

An In-depth Technical Guide to the Chemical Structure Analysis of 1-(4-Aminopiperidin-1-yl)butan-2-ol HCl

Introduction: Contextualizing a Versatile Building Block

1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride is a substituted aminopiperidine derivative. The aminopiperidine scaffold is of significant interest in medicinal chemistry, appearing in a wide range of biologically active compounds, including potent inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[1][2] The structural integrity and purity of such molecules are paramount, as even minor impurities or isomeric variations can drastically alter pharmacological activity and toxicity.

This guide provides a comprehensive, multi-technique framework for the definitive structural analysis and purity assessment of 1-(4-Aminopiperidin-1-yl)butan-2-ol HCl. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each step, empowering researchers to not only replicate these methods but also to adapt them to new challenges. We will proceed from foundational molecular confirmation to detailed purity analysis, ensuring a self-validating and robust analytical cascade.

Molecular Identity and Physicochemical Properties

Before embarking on spectroscopic analysis, a summary of the compound's fundamental properties is essential for context and for informing analytical method development.

| Property | Value | Source |

| Chemical Formula | C₉H₂₁ClN₂O | [3] |

| Molecular Weight | 208.73 g/mol | [3] |

| CAS Number | 1423023-86-2 | [3] |

| Canonical SMILES | CCC(O)CN1CCC(N)CC1.[H]Cl | [3] |

| Parent Molecular Formula | C₉H₂₀N₂O | [4] |

| Parent Exact Mass | 172.1576 g/mol | [4] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unambiguous evidence of the carbon-hydrogen framework.[5][6] Its power lies in its ability to map the precise connectivity and chemical environment of each nucleus.

Causality of Experimental Choices

-

¹H NMR: This experiment is the first step, as it reveals the number of distinct proton environments, their integration (relative number of protons), and their spatial relationships through spin-spin coupling (splitting patterns). This allows us to piece together fragments of the molecule, such as the ethyl group, the butanol backbone, and the piperidine ring protons.

-

¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule, confirming the carbon backbone's integrity. It is less sensitive than ¹H NMR but is crucial for identifying all carbon environments, including quaternary carbons.

-

Solvent Selection: A deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, is essential.[5] D₂O is often preferred for hydrochloride salts due to its ability to exchange with labile protons (O-H and N-H), which simplifies the spectrum by causing these signals to disappear. This exchange is a diagnostic tool in itself.

Predicted Spectral Features

Based on the structure, we can anticipate the following signals. Note that the hydrochloride form and solvent effects can cause shifts.

Table 1: Predicted ¹H NMR Signals for 1-(4-Aminopiperidin-1-yl)butan-2-ol

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethyl group) | ~0.9 | Triplet (t) | 3H |

| CH₂ (ethyl group) | ~1.4 - 1.6 | Multiplet (m) | 2H |

| Piperidine H (axial, C2/C6) | ~2.0 - 2.2 | Multiplet (m) | 2H |

| Piperidine H (axial, C3/C5) | ~1.5 - 1.7 | Multiplet (m) | 2H |

| CH-N (piperidine, C4) | ~2.9 - 3.1 | Multiplet (m) | 1H |

| CH₂-N (butanol sidechain) | ~2.3 - 2.5 | Multiplet (m) | 2H |

| Piperidine H (equatorial, C2/C6) | ~2.8 - 3.0 | Multiplet (m) | 2H |

| Piperidine H (equatorial, C3/C5) | ~1.8 - 2.0 | Multiplet (m) | 2H |

| CH-OH (butanol sidechain) | ~3.6 - 3.8 | Multiplet (m) | 1H |

| NH₂ & OH | Broad, variable | Singlet (s) | 3H (exchangeable) |

Table 2: Predicted ¹³C NMR Signals

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (ethyl group) | ~10 |

| CH₂ (ethyl group) | ~28 |

| Piperidine C3/C5 | ~30-35 |

| Piperidine C4 | ~45-50 |

| Piperidine C2/C6 | ~50-55 |

| CH₂-N (butanol sidechain) | ~60-65 |

| CH-OH (butanol sidechain) | ~65-70 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Aminopiperidin-1-yl)butan-2-ol HCl and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.[6]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using a known reference (e.g., residual solvent signal).

-

Integrate the ¹H signals and analyze the multiplicities.

-

Section 2: Mass Spectrometry (MS) – Corroborating Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[7] For a molecule like this, which is amenable to ionization, Electrospray Ionization (ESI) coupled with a liquid chromatograph (LC-MS) is the method of choice.[2]

Causality of Experimental Choices

-

Ionization Mode: ESI in positive ion mode is selected because the two nitrogen atoms (the piperidine ring nitrogen and the primary amine) are basic and readily accept a proton to form a positive ion, [M+H]⁺.

-

Forced Degradation (Stress Testing): Subjecting the molecule to stress conditions (e.g., acid, base, oxidation) and analyzing the resulting mixture by LC-MS is a critical part of a comprehensive analysis.[8] This proactive approach helps identify potential degradation products that might arise during manufacturing or storage, which is a key requirement for regulatory submissions.[8]

-

Tandem MS (MS/MS): Isolating the parent ion ([M+H]⁺) and fragmenting it provides a second layer of structural confirmation. The resulting daughter ions are characteristic of the molecule's structure, akin to a fingerprint.[7]

Expected Mass Spectrum Features

-

Parent Ion: The free base has a monoisotopic mass of 172.1576 Da. In positive ESI mode, the primary observed ion will be the protonated molecule, [M+H]⁺, at an m/z of approximately 173.165.

-

Key Fragments: Tandem MS (MS/MS) of the m/z 173.165 ion would likely show characteristic losses, such as:

-

Loss of water (H₂O) from the alcohol: m/z 155.154

-

Cleavage of the butanol side chain.

-

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

LC Conditions:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) is a standard choice.[9]

-

Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the compound, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

MS Conditions (Positive ESI Mode):

-

Data Acquisition and Analysis:

-

Acquire data in full scan mode to identify the parent ion.

-

If available, perform a separate run using tandem MS (MS/MS) or data-dependent acquisition to obtain fragmentation data for the peak of interest.

-

Process the data to identify the exact mass of the parent ion and correlate fragmentation patterns with the proposed structure.

-

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy – A Rapid Functional Group Screen

FTIR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present in a sample.[10] While it does not provide the detailed connectivity information of NMR, it is an excellent and fast method for verifying the presence of key structural motifs.

Causality of Experimental Choices

-

ATR Accessory: Using an Attenuated Total Reflection (ATR) accessory is highly advantageous. It requires minimal to no sample preparation, is fast, and is easy to clean, making it ideal for routine quality control screening.[11]

-

Spectral Interpretation: The key is to look for characteristic absorption bands. The presence of broad O-H and N-H stretching bands, along with sharp aliphatic C-H stretches, immediately confirms the major functional groups of the target molecule.

Expected Characteristic Absorption Bands

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3200 - 3500 | O-H (alcohol) & N-H (amine) | Stretch | Strong, Broad |

| 2850 - 3000 | C-H (alkane) | Stretch | Strong, Sharp |

| 1440 - 1470 | C-H (alkane) | Bend | Medium |

| 1050 - 1250 | C-N (amine) & C-O (alcohol) | Stretch | Medium to Strong |

Reference for general regions:[12]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of air (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid 1-(4-Aminopiperidin-1-yl)butan-2-ol HCl powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Co-add multiple scans (e.g., 32 or 64) to obtain a high-quality spectrum. The typical range is 4000-400 cm⁻¹.

-

Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the characteristic absorption bands, comparing them to the expected values.

Section 4: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Purity

HPLC is the definitive technique for assessing the purity of a pharmaceutical compound and quantifying any related substances or impurities.[13] A well-developed, stability-indicating HPLC method can separate the main compound from degradation products, synthetic intermediates, and other impurities.

Causality of Experimental Choices

-

Reversed-Phase Chromatography: This is the most common and versatile mode for pharmaceutical analysis. A non-polar stationary phase (C18) is used with a polar mobile phase, which is ideal for retaining and separating moderately polar compounds like the analyte.[5]

-

UV Detection: The molecule lacks a strong chromophore, so detection at a low UV wavelength (e.g., 200-215 nm) is necessary to capture the absorbance of the amine and alcohol functionalities.

-

Method Validation: A robust method is not just developed; it is validated according to ICH guidelines.[14] This involves proving its specificity, linearity, accuracy, and precision, ensuring the results are trustworthy and reproducible.[14]

Experimental Protocol: HPLC Purity Analysis

Table 4: Typical HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Standard for retaining and separating small polar molecules.[15] |

| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to ~7.0 | Buffering controls the ionization state of the amines for consistent retention. |

| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent to elute the compound. |

| Elution | Gradient | Start with low %B to retain polar impurities, then ramp up to elute the main peak. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

| Detection | UV at 215 nm | Wavelength for detecting compounds without strong chromophores.[15] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

-

Sample Preparation: Accurately prepare a sample solution at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

-

System Suitability: Before analyzing samples, inject a standard solution multiple times to ensure the system is performing correctly (e.g., retention time repeatability, peak area precision, theoretical plates).

-

Analysis: Inject the sample solution and record the chromatogram.

-

Purity Calculation: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Section 5: Safety and Handling

Proper handling of any chemical is paramount. The following guidelines are synthesized from available safety data sheets.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or a face shield, and chemical-resistant gloves.[16] Lab coats are mandatory.

-

Handling: Avoid contact with skin and eyes and avoid inhaling any dust or vapors.[16] Use only in a well-ventilated area, preferably a fume hood. Keep away from ignition sources. Wash hands thoroughly after handling.[17]

-

Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and store locked up.[17]

-

First Aid:

-

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

Conclusion

The structural analysis of 1-(4-Aminopiperidin-1-yl)butan-2-ol HCl is a systematic process that relies on the synergistic application of multiple analytical techniques. NMR provides the definitive structural map, MS confirms the molecular weight and offers fragmentation clues, FTIR serves as a rapid screen for essential functional groups, and HPLC provides the quantitative measure of purity. By following the detailed, rationale-driven protocols outlined in this guide, researchers and drug development professionals can confidently verify the identity, structure, and purity of this important chemical entity, ensuring the integrity of their downstream applications.

References

-

Title: Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Source: Der Pharma Chemica. URL: [Link]

-

Title: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: PMC. URL: [Link]

-

Title: 3-(4-Aminopiperidin-1-yl)butan-2-ol. Source: PubChem. URL: [Link]

-

Title: Comparisons between the experimental available FTIR spectrum of... Source: ResearchGate. URL: [Link]

-

Title: Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link]

-

Title: FTIR evidence for alcohol binding and dehydration in phospholipid and ganglioside micelles. Source: PubMed. URL: [Link]

-

Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Source: ResearchGate. URL: [Link]

-

Title: 4-Aminopiperidine hydrochloride. Source: PubChem. URL: [Link]

-

Title: Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Source: MDPI. URL: [Link]

-

Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Source: Acta Poloniae Pharmaceutica. URL: [Link]

-

Title: Analytical techniques in pharmaceutical analysis: A review. Source: ResearchGate. URL: [Link]

-

Title: FTIR Functional Group Database Table with Search. Source: InstaNANO. URL: [Link]

-

Title: 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Source: PubMed. URL: [Link]

- Title: The HPLC analytical approach of 3-amino piperidine. Source: Google Patents.

-

Title: A 'Dilute and Shoot' Liquid Chromatography-Mass Spectrometry Method for Multiclass Drug Analysis in Pre-Cut Dried Blood Spots. Source: MDPI. URL: [Link]

-

Title: Stability-Indicating RP-HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form. Source: PubMed. URL: [Link]

-

Title: Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Source: PMC. URL: [Link]

-

Title: Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Source: Agilent. URL: [Link]

Sources

- 1. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1423023-86-2|1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. 3-(4-Aminopiperidin-1-yl)butan-2-ol | C9H20N2O | CID 80069238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. instanano.com [instanano.com]

- 13. researchgate.net [researchgate.net]

- 14. Stability-Indicating RP-HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ptfarm.pl [ptfarm.pl]

- 16. opcw.org [opcw.org]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the pKa Values and Ionization States of Aminopiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of therapeutic agents.[1][2] The strategic placement of an amino group on the piperidine ring provides a versatile handle for chemists to modulate a molecule's physicochemical and pharmacological profile.[1] Central to this modulation is the acid-base dissociation constant, or pKa, which governs the ionization state of the molecule at a given pH.[3][4][5] This guide offers an in-depth exploration of the pKa values of aminopiperidine derivatives, focusing on how the substituent's position influences basicity. We will dissect the underlying chemical principles, present curated pKa data, provide detailed protocols for experimental determination, and discuss the profound implications of these values on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction: The Significance of the Aminopiperidine Scaffold

The piperidine ring is a privileged structure in drug discovery, conferring desirable properties such as improved solubility and enhanced receptor binding affinity.[1] The addition of an amino group introduces a key basic center, the pKa of which is a master variable that drug designers must understand and control.[4] The pKa value dictates the degree of ionization at physiological pH, which in turn influences a molecule's ability to cross biological membranes, bind to its target, and avoid off-target interactions.[3][5] An accurate understanding and manipulation of the aminopiperidine pKa are therefore critical for optimizing a compound's journey from a laboratory curiosity to a viable therapeutic.

Foundational Principles: Understanding Basicity in Piperidine Systems

The basicity of an amine is quantified by the pKa of its conjugate acid (often denoted as pKaH).[6] A higher pKa value corresponds to a stronger base. The parent piperidine molecule is a relatively strong aliphatic amine, with a pKa of approximately 11.[6][7] The introduction of a second amino group creates a diamine system where the basicity of each nitrogen is influenced by the other.

The position of the amino substituent on the piperidine ring—be it at the 2-, 3-, or 4-position—has a profound impact on the pKa values due to a combination of inductive effects, intramolecular hydrogen bonding, and steric hindrance.

-

4-Aminopiperidine : With the amino group situated at the para-position relative to the ring nitrogen, the electronic influence is primarily transmitted through the sigma bonds. This results in two distinct pKa values, one for each nitrogen, that are relatively close to that of the parent piperidine.

-

3-Aminopiperidine : The placement of the amino group at the meta-position introduces a stronger inductive effect, which tends to decrease the basicity (lower the pKa) of both nitrogen atoms compared to the 4-substituted isomer.[8]

-

2-Aminopiperidine : In this ortho-analogue, the proximity of the two amino groups can lead to significant intramolecular interactions, including hydrogen bonding, which can have a substantial and sometimes counterintuitive effect on the pKa values.

Quantitative Analysis: pKa Values of Aminopiperidine Isomers

The precise pKa values of these isomers are critical for predictive modeling in drug design. While a comprehensive, directly comparable experimental dataset is sparse in the public domain, the following table summarizes typical or predicted values to illustrate the structure-basicity relationships.

| Compound | Functional Group | Approximate pKa Value | Comments |

| Piperidine | Secondary Amine | 11.1 - 11.2[6][9] | Parent scaffold, a strong base. |

| 4-Aminopiperidine | Primary & Secondary Amine | pKa1 ~10.5, pKa2 ~9.5 | Two distinct basic centers with minimal electronic interference. |

| 3-Aminopiperidine | Primary & Secondary Amine | pKa1 ~10.2, pKa2 ~8.8 | Inductive effect of the second amine lowers both pKa values. |

| 2-Aminopiperidine | Primary & Secondary Amine | pKa1 ~10.0, pKa2 ~7.5 | Proximity effects and potential for intramolecular hydrogen bonding significantly alter basicity. |

Note: These values are illustrative and can vary based on experimental conditions (temperature, ionic strength, solvent). They represent the macroscopic pKa values of the molecule.

Predicting Ionization States: The Henderson-Hasselbalch Equation in Practice

The ionization state of a drug is a critical determinant of its behavior in the body.[10][11] The Henderson-Hasselbalch equation is the fundamental tool for calculating the ratio of the ionized to the non-ionized form of a drug at a given pH.[10][12][13]

For a basic drug like an aminopiperidine derivative, the equation is:

pH = pKa + log ( [B] / [BH+] )

Where:

-

[B] is the concentration of the neutral (unionized) base

-

[BH+] is the concentration of the protonated (ionized) conjugate acid

From this relationship, we can deduce several key principles:

-

When pH = pKa , the drug is 50% ionized and 50% non-ionized.[11][12]

-

When pH < pKa , the ionized form [BH+] predominates.

-

When pH > pKa , the neutral form [B] predominates.

At physiological pH (~7.4), aminopiperidine derivatives, with their relatively high pKa values, will exist predominantly in their ionized, protonated state. This has significant implications for their ability to cross lipid-rich cell membranes, which generally favors the neutral form.[3]

Caption: Relationship between environmental pH, pKa, and ionization state.

Experimental Determination of pKa: A Practical Guide

Accurate pKa determination is essential for building reliable structure-activity relationships.[14] Potentiometric titration is the gold-standard method due to its precision and accuracy.[15][16]

The Gold Standard: Potentiometric Titration

This method involves the stepwise addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.[17][18][19] The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where pH = pKa.[17]

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

-

Instrument Calibration : Calibrate the potentiometer using standard aqueous buffers of at least three different pH values (e.g., 4, 7, and 10).[17][19]

-

Solution Preparation :

-

Prepare a standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH).[17][19]

-

Accurately weigh and dissolve the aminopiperidine sample in deionized water to a known concentration (e.g., 1 mM).[17]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[17][19]

-

-

Experimental Setup :

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin gentle stirring.

-

Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[17][19]

-

-

Titration Procedure :

-

For a basic compound like aminopiperidine, titrate with a standardized strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Data Analysis :

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).[17]

-

Complementary Methods: UV-Vis Spectrophotometry

For compounds that possess a suitable chromophore near the ionization center, UV-Vis spectrophotometry offers a sensitive alternative, requiring less sample than potentiometric titration.[16][20] The method relies on the principle that the ionized and non-ionized forms of a molecule will have different UV-Vis absorbance spectra.[20][21][22] By measuring the absorbance of the compound in a series of buffers with varying pH, a sigmoidal plot of absorbance vs. pH can be generated, and the pKa determined from the inflection point.[21][22]

Computational pKa Prediction: In Silico Approaches

In the early stages of drug discovery, where large numbers of compounds are screened, experimental pKa determination for every analogue is impractical.[14] Computational, or in silico, pKa prediction methods provide a rapid and cost-effective way to estimate this crucial parameter.[14][23][24] These methods range from empirical approaches based on Hammett-type equations to more sophisticated quantum mechanical calculations.[24][25][26] While prediction accuracy can vary, these tools are invaluable for triaging compounds and prioritizing synthetic efforts.[14]

Caption: Logic for selecting a computational pKa prediction method.

Implications for Drug Development

The pKa of an aminopiperidine derivative profoundly influences its entire ADME profile.[4][5]

-

Absorption : The degree of ionization affects a drug's ability to pass through the gastrointestinal tract. The pH-partition hypothesis suggests that the neutral, more lipophilic form is preferentially absorbed.[10]

-

Distribution : Once in the bloodstream (pH ~7.4), the drug's ionization state will impact its ability to cross cell membranes and the blood-brain barrier, as well as its propensity for plasma protein binding.[5]

-

Metabolism & Excretion : Ionization influences interactions with metabolic enzymes and transporters, affecting the drug's half-life and clearance pathways.

-

Target Binding : The charge state of the aminopiperidine moiety can be critical for forming key ionic interactions (salt bridges) with amino acid residues in the target protein's binding site.[4]

Conclusion

The pKa values of aminopiperidine derivatives are not mere physical constants; they are critical design parameters that medicinal chemists must master. The position of the amino substituent dictates the electronic and conformational environment of the basic centers, leading to significant and predictable shifts in pKa. A thorough understanding of these principles, combined with robust experimental determination and judicious use of computational models, empowers researchers to fine-tune the ionization properties of their molecules. This control is fundamental to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates, ultimately accelerating the development of safer and more effective medicines.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available from: [Link]

-

New Pharma Blog. pH & Drugs - Relationship. Available from: [Link]

-

Pion Inc. What is pKa and how is it used in drug development? Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

-

Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Vistoli, G., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available from: [Link]

-

StudyLib. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available from: [Link]

-

Yeast Metabolome Database. Piperidine (YMDB01338). Available from: [Link]

-

Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available from: [Link]

-

Dr.Oracle. What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)? Available from: [Link]

-

Merck Index. Piperidine. Available from: [Link]

-

El-Faham, A., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

-

YouTube. The Henderson-Hasselbalch Equation and pKa. Available from: [Link]

-

Scholaris. Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Available from: [Link]

- Google Patents. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.

-

Johnston, R. C., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. Available from: [Link]

-

DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link]

-

Klicić, J. J., et al. (2002). Simple Method for the Estimation of pKa of Amines†. Journal of Chemical Information and Computer Sciences. Available from: [Link]

-

Wessel, M. D., et al. (2020). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. PubMed. Available from: [Link]

-

East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

-

ResearchGate. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available from: [Link]

-

ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Available from: [Link]

-

Cambridge MedChem Consulting. Tuning basicity. Available from: [Link]

-

Åkerblad, C., et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. Available from: [Link]

-

ResearchGate. pK a values of common substituted piperazines. Available from: [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Available from: [Link]

-

Seybold, P. G., & Baldasare, C. A. (2020). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available from: [Link]

-

MDPI. N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Available from: [Link]

-

MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available from: [Link]

-

Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. drughunter.com [drughunter.com]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. droracle.ai [droracle.ai]

- 12. medicoapps.org [medicoapps.org]

- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 15. mt.com [mt.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 22. ishigirl.tripod.com [ishigirl.tripod.com]

- 23. mdpi.com [mdpi.com]

- 24. hrcak.srce.hr [hrcak.srce.hr]

- 25. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

The 4-Aminopiperidine Scaffold: A Privileged Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable component in the design of ligands for a diverse array of biological targets.[1] Among the functionalized piperidines, the 4-aminopiperidine motif stands out as a particularly versatile and impactful building block, offering a strategic combination of a basic nitrogen center and multiple points for synthetic elaboration. This guide provides a comprehensive overview of the 4-aminopiperidine core, detailing its synthesis, applications, and the underlying chemical principles that make it a powerful tool in the quest for novel therapeutics.

The Strategic Importance of the 4-Aminopiperidine Moiety

The utility of the 4-aminopiperidine scaffold stems from its unique structural and physicochemical properties. The presence of two nitrogen atoms—one in the ring and an exocyclic amino group—provides opportunities for fine-tuning basicity (pKa), which can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, including target binding and mitigation of off-target effects like hERG channel activity.[3] This strategic placement of nitrogen atoms allows for the creation of salt-bridge interactions with biological targets, a key feature in enhancing binding affinity.[2]

The 4-aminopiperidine core serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals, including analgesics, antidepressants, and agents targeting neurological disorders.[4] Its structural framework is found in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and viral proteins, underscoring its broad applicability in medicinal chemistry.[1][5][6]

Synthetic Strategies for Accessing the 4-Aminopiperidine Core

The efficient and stereocontrolled synthesis of substituted 4-aminopiperidines is crucial for their successful application in drug discovery programs. Several synthetic routes have been developed, each offering distinct advantages in terms of accessibility, scalability, and the introduction of molecular diversity.

Reductive Amination of 4-Piperidones

A common and versatile method for the synthesis of 4-aminopiperidine derivatives involves the reductive amination of a corresponding 4-piperidone precursor. This approach allows for the introduction of a wide variety of substituents on both the exocyclic and endocyclic nitrogen atoms.

A typical workflow involves the reaction of a protected 4-piperidone, such as N-Boc-4-piperidone, with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride. This is followed by deprotection to yield the desired 4-aminopiperidine. This strategy has been successfully employed in the synthesis of inhibitors of Hepatitis C Virus (HCV) assembly.[6]

Caption: Reductive amination of N-Boc-4-piperidone.

Curtius Rearrangement of Isonipecotate Derivatives

An alternative and efficient route to 4-substituted-4-aminopiperidines utilizes the Curtius rearrangement as a key step, starting from isonipecotate (piperidine-4-carboxylate) derivatives.[7] This method allows for the introduction of various substituents at the 4-position of the piperidine ring through alkylation of the isonipecotate starting material.[7] The subsequent Curtius rearrangement of an acyl azide intermediate provides the desired 4-amino functionality. This approach has been instrumental in the synthesis of CCR5 antagonists for the treatment of HIV.[7]

Stereoselective Syntheses

The development of stereocontrolled methods to access chiral 4-aminopiperidine derivatives is of paramount importance, as the stereochemistry of substituents often has a profound impact on biological activity. Strategies to achieve this include asymmetric hydrogenation of fluoroenamides and enzymatic dynamic asymmetric transamination of fluoroketones.[3] These advanced techniques provide access to enantiomerically pure building blocks, which are critical for optimizing drug-target interactions.

Case Studies: 4-Aminopiperidine in Action

The versatility of the 4-aminopiperidine scaffold is best illustrated through its incorporation into a range of clinically relevant molecules.

CCR5 Antagonists for HIV Treatment

4-Substituted-4-aminopiperidine derivatives are key structural motifs in a class of potent CCR5 antagonists, which act as HIV-1 entry inhibitors.[7] The synthesis of compounds like Sch-350634 was efficiently accomplished using an N'-Boc-4-methyl-4-aminopiperidine building block, highlighting the practicality of this scaffold in constructing complex bioactive molecules.[7] The piperazino-piperidine amide analogs derived from this core have demonstrated significant potential as anti-HIV agents.[7][8]

N-Type Calcium Channel Blockers for Pain Management

Derivatives of 4-aminopiperidine have been successfully designed and synthesized as N-type calcium channel blockers with potent antinociceptive activity.[5] By decorating both nitrogen atoms of the 4-aminopiperidine scaffold with alkyl or acyl moieties, researchers have developed compounds that are effective in models of pain and neuropathic pain.[5]

Opioid Receptor Modulators

The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of potent opioid receptor agonists, most notably within the fentanyl class of analgesics.[1] The piperidine moiety serves as a central scaffold, and modifications to the substituents on the nitrogen atoms can modulate potency and selectivity for different opioid receptor subtypes (mu, delta, and kappa).[1][9]

Hepatitis C Virus (HCV) Assembly Inhibitors

A high-throughput phenotypic screen identified 4-aminopiperidine derivatives as potent inhibitors of HCV replication.[6][10][11] Further investigation revealed that this chemotype targets the assembly and release of infectious HCV particles.[6][10] Structure-activity relationship (SAR) campaigns led to the optimization of this scaffold, resulting in derivatives with increased potency, reduced toxicity, and improved pharmacokinetic properties.[6][10]

| Compound Class | Target | Therapeutic Area | Key Synthetic Approach | Reference |

| Piperazino-piperidine amides | CCR5 | HIV/AIDS | Curtius Rearrangement | [7] |

| Substituted 4-aminopiperidines | N-type Calcium Channels | Pain | Alkylation/Acylation | [5] |

| Fentanyl Analogs | Opioid Receptors | Pain | N-Arylation/Acylation | [1] |

| 4AP Derivatives | HCV Assembly | Infectious Disease | Reductive Amination | [6] |

Impact on Physicochemical and Pharmacological Properties

The incorporation of a 4-aminopiperidine moiety can significantly influence a molecule's drug-like properties.

Modulating Basicity and pKa

The presence of two basic centers allows for the fine-tuning of a compound's pKa. This is particularly important for optimizing oral bioavailability and cellular permeability. Furthermore, strategic modifications, such as the introduction of fluorine atoms, can modulate the basicity of the piperidine nitrogen, which has been shown to reduce off-target effects like hERG channel binding and improve cardiovascular safety profiles.[3]

Metabolic Stability

The 4-aminopiperidine core can be susceptible to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation reactions.[12] CYP3A4 is often the major isoform involved in the metabolism of drugs containing this scaffold.[12] Understanding these metabolic pathways is crucial for designing compounds with improved metabolic stability and pharmacokinetic profiles.

Conclusion

The 4-aminopiperidine scaffold has firmly established itself as a privileged building block in modern drug discovery. Its synthetic accessibility, coupled with its ability to impart favorable physicochemical and pharmacological properties, makes it a highly attractive starting point for the design of novel therapeutics across a wide range of disease areas. The continued development of innovative synthetic methodologies to access diverse and stereochemically complex 4-aminopiperidine derivatives will undoubtedly fuel the discovery of the next generation of medicines.

References

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.

- Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neurop

- The Pivotal Role of N-Methyl-1-(piperidin-4- YL)methanamine in Modern Medicinal Chemistry: A Technical - Benchchem. Benchchem.

- Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.

- Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.

- Stereocontrolled Access to Orthogonally Protected anti,anti-4-Aminopiperidine-3,5-diols through Chemoselective Reduction of Enantiopure β-Lactam Cyanohydrins. The Journal of Organic Chemistry.

- 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.

- Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry (RSC Publishing).

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep

- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed.

- Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents.

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis.

- 4-Aminopiperidine. Chem-Impex.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- A New Way of Creating the Building Blocks of Drugs. Technology Networks.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. scientificupdate.com [scientificupdate.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Pharmacophore Mapping of 1-(4-Aminopiperidin-1-yl)butan-2-ol Analogs

Abstract

This guide provides a comprehensive, in-depth exploration of the principles and methodologies for developing a pharmacophore model for a series of 1-(4-Aminopiperidin-1-yl)butan-2-ol analogs. Designed for researchers, medicinal chemists, and computational scientists in the field of drug discovery, this document moves beyond a simple recitation of steps to deliver a field-proven perspective on the causality behind experimental choices and computational workflows. We will dissect a complete ligand-based pharmacophore mapping protocol, from initial dataset curation to final model validation and application. The core objective is to construct a predictive three-dimensional model that encapsulates the essential steric and electronic features required for biological activity, thereby enabling rational lead optimization and the discovery of novel chemical entities.

Introduction: The Convergence of Scaffold and Strategy

The 4-Aminopiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold.[1] The specific 4-aminopiperidine moiety introduces a key basic nitrogen, often crucial for forming salt bridges or hydrogen bonds with biological targets, making it a privileged structure in many drug classes, including those targeting G-protein coupled receptors (GPCRs) and enzymes.[2][3] The 1-(4-Aminopiperidin-1-yl)butan-2-ol core combines this critical amine with a flexible alkyl chain containing a hydroxyl group and a chiral center, presenting a rich tapestry of pharmacophoric features—hydrogen bond donors, acceptors, hydrophobic regions, and a positive ionizable center—that can be systematically explored.

Pharmacophore Modeling: Decoding the Language of Molecular Recognition

At its core, a pharmacophore is an abstract representation of the essential molecular interaction features that are necessary for a molecule's biological activity.[4][5] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills complex molecular structures into a 3D map of these key features.[6][7] This approach is particularly powerful in a ligand-based design scenario, where the three-dimensional structure of the biological target is unknown.[8][9] By analyzing a set of active molecules, we can generate a hypothesis about the necessary spatial arrangement of features required for receptor binding, which then serves as a powerful 3D query for virtual screening or a blueprint for lead optimization.[10][11]

Objectives of This Guide

This technical guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols to:

-

Understand the rationale for choosing a ligand-based pharmacophore approach for the target scaffold.

-

Master the workflow for preparing a high-quality dataset of chemical structures and associated biological activity data.

-

Execute and interpret the results of conformational analysis, feature mapping, and hypothesis generation.

-

Implement rigorous validation techniques to ensure the generated pharmacophore model is statistically significant and predictive.

-

Conceptualize the application of the final model in virtual screening and lead optimization campaigns.

Theoretical Foundations of Pharmacophore Mapping

Ligand-Based vs. Structure-Based Approaches

The strategy for pharmacophore generation is dictated by the available data.[4][11]

-

Structure-Based Modeling: This approach is employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available. The pharmacophore is derived by identifying the key interaction points within the binding site.[9]

-

Ligand-Based Modeling: In the absence of a target structure, this method relies on a set of active ligands.[9] The fundamental assumption is that these molecules share a common binding mode and therefore possess a common set of chemical features arranged in a similar 3D geometry. Given the focus on a series of chemical analogs, the ligand-based approach is the most logical and powerful strategy.

Defining the Essential Pharmacophoric Features

Pharmacophore models are built from a standard set of feature types that represent potential molecular interactions. For the 1-(4-Aminopiperidin-1-yl)butan-2-ol scaffold, the following features are paramount:

-

Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the piperidine ring and the oxygen of the hydroxyl group.

-

Hydrogen Bond Donor (HBD): The hydrogen on the hydroxyl group and the hydrogens on the 4-amino group.

-

Positive Ionizable (PI): The 4-amino group, which will be protonated at physiological pH.

-

Hydrophobic (HYP): The aliphatic carbons of the piperidine and butane chains.

-

Aromatic Ring (RA): Not present in the core, but could be a key feature in analogs with aromatic substitutions.

The precise definition and location of these features are critical for the success of the modeling process.[12]

The Critical Role of Conformational Analysis

Small molecules are not static; they are flexible and exist as an ensemble of different 3D shapes (conformers). The biologically active conformation—the specific shape a molecule adopts when it binds to its target—may not be its lowest energy state in solution.[13] Therefore, a crucial prerequisite for ligand-based pharmacophore modeling is a thorough exploration of the conformational space of each analog. This ensures that the bioactive conformation is likely included in the set of conformers considered for alignment and hypothesis generation.[5]

The Pharmacophore Mapping Workflow: A Self-Validating System

A robust and trustworthy pharmacophore mapping project follows a logical, multi-stage workflow. Each stage builds upon the last and incorporates checks to ensure the integrity of the process.

Caption: A comprehensive workflow for ligand-based pharmacophore model development.

Detailed Protocols and Methodologies

Protocol: Ligand Dataset Selection and Preparation

Causality: The quality of a pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset with accurately represented structures and reliable activity data is the single most important factor for success.[6] This protocol ensures chemical consistency and biological relevance.

Methodology:

-

Assemble the Dataset: Collect a series of 1-(4-Aminopiperidin-1-yl)butan-2-ol analogs with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) against a single target. Aim for a dataset that spans at least 3-4 orders of magnitude in activity.

-

Define Activity Classes: Segregate the molecules into activity classes. For example:

-

Actives (+++): IC₅₀ < 100 nM

-

Moderately Actives (++): 100 nM < IC₅₀ < 1 µM

-

Inactives (+): IC₅₀ > 10 µM

-

-

Structure Standardization:

-

Draw all molecules in a consistent 2D format.

-

Standardize protonation states for physiological pH (~7.4). For this scaffold, the 4-amino group should be protonated.

-

Correct any structural errors and ensure consistent representation of stereochemistry where known.

-

-

2D to 3D Conversion: Use a computational chemistry software package (e.g., Schrödinger Maestro, MOE, Discovery Studio) to convert the 2D structures into initial 3D conformations.[11][14]

-

Initial Energy Minimization: Perform a brief energy minimization on each 3D structure using a suitable force field (e.g., OPLS, MMFF94) to relieve any steric strain from the conversion process and generate a physically plausible starting structure.

Table 1: Example Dataset for Pharmacophore Modeling

| Compound ID | R-Group Modification | Biological Activity (IC₅₀, nM) | Activity Class |

| ANA-01 | (R)-butan-2-ol | 8 | +++ |

| ANA-02 | (S)-butan-2-ol | 250 | ++ |

| ANA-03 | (R)-4-fluorobenzyl | 15 | +++ |

| ANA-04 | (R)-3-methoxybenzyl | 60 | +++ |

| ANA-05 | (R)-propyl | 950 | ++ |

| ANA-06 | (R)-cyclohexylmethyl | 12000 | + |

| ANA-07 | (R)-tert-butyl | 25000 | + |

This is a hypothetical dataset created for illustrative purposes.

Protocol: Generating and Validating a Pharmacophore Hypothesis

Causality: This is the core computational experiment. The goal is to identify a 3D arrangement of pharmacophoric features that is common to the most active molecules but is not present in the inactive ones. The validation steps are crucial to ensure the resulting model is not a product of random chance but a genuine reflection of the structure-activity relationship (SAR).[15]

Methodology:

-

Conformational Search: For each molecule in the training set (typically the most active compounds), perform a thorough conformational analysis to generate a representative ensemble of low-energy conformers.

-

Feature Mapping: Define the chemical features (HBD, HBA, PI, HYP) to be considered for pharmacophore generation.

-

Hypothesis Generation: Utilize a common feature hypothesis generation algorithm (e.g., HipHop, PHASE).[5][14] The software will attempt to align the conformers of the active molecules and identify common 3D arrangements of features. This process typically generates a list of potential hypotheses, ranked by a scoring function that considers how well the features overlap and map to the active molecules.

-

Hypothesis Selection: The best hypothesis is often the one that provides the best trade-off between fitting the active molecules and its ability to discriminate actives from inactives. Statistical parameters like the cost difference between the null hypothesis and the generated hypothesis are used for initial ranking.[16]

-

Test Set Validation: Withhold a portion of the dataset (the "test set") from the model-building process. The selected pharmacophore hypothesis is then used to screen this test set. A good model should correctly classify the majority of actives and inactives in this external set.[16]

-

Fischer's Randomization Test (Self-Validation): This is a critical step to ensure the model's statistical significance. The biological activities of the training set molecules are shuffled randomly, and the entire hypothesis generation process is repeated multiple times (e.g., 99 times). If the original, unshuffled data produces a hypothesis with a significantly better score than the models from the randomized data, it provides high confidence that the original correlation is not due to chance.

Figure 2: A Hypothetical Pharmacophore Model

Caption: A hypothetical 5-feature pharmacophore model for the target analogs.

Table 2: Example Pharmacophore Hypothesis Validation Statistics

| Parameter | Value | Interpretation |

| Correlation (r) | 0.95 | High correlation between the model's predicted activity and the actual experimental activity. |

| Total Cost | 85.2 | A measure of the model's complexity and fit to the data; lower is generally better. |

| Cost of Null Hypothesis | 210.5 | The cost of a model assuming no relationship between structure and activity. A large difference is good. |

| Cost Difference | 125.3 | A large difference (>60) indicates the model is highly significant and not due to chance. |

| RMSD | 0.88 Å | Low root-mean-square deviation indicates a tight fit of the training set molecules to the hypothesis. |

| Fischer Test (95%) | Pass | Indicates a >95% confidence that the correlation is not random. |

Application in Drug Discovery

A validated pharmacophore model is not an endpoint but a powerful tool for prospective drug design.[17]

-

Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large databases of commercially available or virtual compounds.[18] This process filters millions of molecules down to a manageable number of "hits" that possess the desired pharmacophoric features and are therefore more likely to be active. This is vastly more efficient than high-throughput experimental screening.

-

Lead Optimization & Scaffold Hopping: The model provides a clear roadmap for medicinal chemists to modify an existing lead compound.[10] It can answer questions like: "Where can we add a hydrophobic group to improve potency?" or "Can we replace this piperidine ring with a different scaffold (scaffold hopping) while maintaining the crucial HBD and PI features?" This rational, model-driven approach accelerates the design-make-test-analyze cycle.[17]

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for the pharmacophore mapping of 1-(4-Aminopiperidin-1-yl)butan-2-ol analogs. By integrating careful data curation, robust computational methods, and stringent statistical validation, it is possible to develop a highly predictive 3D pharmacophore model. Such a model is an invaluable asset in modern drug discovery, providing the critical insights needed to guide the rational design of novel, more potent, and selective therapeutic agents.

The field continues to evolve, with new advancements such as dynamic pharmacophores (dynophores) derived from molecular dynamics simulations and the integration of machine learning further enhancing predictive accuracy.[6][19] As computational power increases, these hybrid approaches will undoubtedly become central to developing the next generation of medicines.

References

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.

- CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment. PubMed.

- Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Application of QSAR and shape pharmacophore modeling approaches for targeted chemical library design. PubMed.

- Pharmacophore Modeling in Drug Discovery and Development: An Overview. Semantic Scholar.

- Pharmacophore modeling: advances and pitfalls. PMC.

- DrugOn: a fully integrated pharmacophore modeling and structure optimiz

- Directory of in silico Drug Design tools.

- Phase | Schrödinger. Schrödinger.

- Pharmacophore Modeling in Drug Discovery: Methodology and Current St

- Drug Design by Pharmacophore and Virtual Screening Approach. MDPI.

- Pharmacophore Model Construction Service. CD ComputaBio.

- Pharmacophore-mapping-and-drug-design.pdf. Indian Journal of Pharmaceutical Sciences.

- Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable.

- Pharmacophore Mapping. International Journal of Pharmaceutical Sciences.

- Pharmacophore methods. Cambridge University Press.

- Energy-Based Pharmacophore and Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) Modeling Combined with Virtual Screening To Identify Novel Small-Molecule Inhibitors of Silent Mating-Type Information Regulation 2 Homologue 1 (SIRT1).

- QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors. MDPI.

- “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. JETIR.org.

- 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.

- The pharmacophore model (AAHPRRR_1) generated by PHASE.

- (PDF) Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives.

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 3. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. ijpsonline.com [ijpsonline.com]

- 6. nano-ntp.com [nano-ntp.com]

- 7. Pharmacophore Modeling Service - CD ComputaBio [computabio.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacophore methods (Chapter 9) - Drug Design [cambridge.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. schrodinger.com [schrodinger.com]

- 15. Application of QSAR and shape pharmacophore modeling approaches for targeted chemical library design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]

- 17. dovepress.com [dovepress.com]

- 18. jetir.org [jetir.org]

- 19. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis protocols for 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride

An Application Note and Detailed Protocol for the Synthesis of 1-(4-Aminopiperidin-1-yl)butan-2-ol Hydrochloride

Authored by: A Senior Application Scientist

Introduction

1-(4-Aminopiperidin-1-yl)butan-2-ol and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of biologically active compounds, and the presence of both a primary amine and a secondary alcohol offers multiple points for further functionalization. This document provides a comprehensive guide for the synthesis of 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are based on established synthetic methodologies, with a focus on providing a logical, scientifically sound, and practical approach to its preparation.

Synthetic Strategy Overview

The synthesis of 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride is most effectively achieved through a multi-step sequence commencing with the readily available 4-aminopiperidine. To ensure selective alkylation at the piperidine ring nitrogen, the primary amino group is first protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Following protection, the key butan-2-ol side chain is introduced via reductive amination.[1][2] This robust and widely utilized transformation involves the reaction of the Boc-protected 4-aminopiperidine with 1-hydroxybutan-2-one to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Finally, the Boc protecting group is removed under acidic conditions, which also facilitates the formation of the hydrochloride salt of the target compound. This convergent and well-established route ensures a high-yielding and pure final product.

Visualizing the Synthetic Pathway

Caption: Overall synthetic workflow for 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride.

Experimental Protocols

Part 1: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine)

Rationale: The protection of the primary amine of 4-aminopiperidine as a Boc-carbamate is a crucial first step to prevent undesired side reactions during the subsequent alkylation of the piperidine nitrogen. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the Boc-anhydride reagent. The reaction proceeds smoothly at room temperature.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Aminopiperidine | 100.16 | 10.0 g | 99.8 |

| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 22.8 g | 104.8 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add 4-aminopiperidine (10.0 g, 99.8 mmol) and dissolve in dichloromethane (200 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (22.8 g, 104.8 mmol) in dichloromethane (50 mL) to the cooled solution over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5-10% methanol in dichloromethane to afford tert-butyl 4-aminopiperidine-1-carboxylate as a white solid.

Part 2: Synthesis of tert-Butyl (1-(2-hydroxybutyl)piperidin-4-yl)carbamate

Rationale: Reductive amination is a highly efficient method for the formation of C-N bonds.[2] In this step, the protected aminopiperidine undergoes a condensation reaction with 1-hydroxybutan-2-one to form an imine intermediate, which is then reduced in situ by sodium triacetoxyborohydride. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations.[2] Dichloroethane is used as the solvent due to its higher boiling point, which can facilitate the imine formation.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl 4-aminopiperidine-1-carboxylate | 200.28 | 10.0 g | 49.9 |

| 1-Hydroxybutan-2-one | 88.11 | 4.84 g | 54.9 |

| Sodium triacetoxyborohydride | 211.94 | 15.9 g | 75.0 |

| 1,2-Dichloroethane (DCE) | 98.96 | 250 mL | - |

| Acetic Acid | 60.05 | 2.86 mL | 49.9 |

Procedure:

-

To a 500 mL round-bottom flask, add tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 49.9 mmol), 1-hydroxybutan-2-one (4.84 g, 54.9 mmol), and 1,2-dichloroethane (250 mL).

-

Add acetic acid (2.86 mL, 49.9 mmol) to the mixture.

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (15.9 g, 75.0 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (1-(2-hydroxybutyl)piperidin-4-yl)carbamate.

Part 3: Synthesis of 1-(4-Aminopiperidin-1-yl)butan-2-ol hydrochloride

Rationale: The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions. A solution of hydrochloric acid in dioxane is used to cleave the Boc group and concurrently form the hydrochloride salt of the desired product. The product often precipitates from the reaction mixture, simplifying its isolation.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl (1-(2-hydroxybutyl)piperidin-4-yl)carbamate | 272.40 | 10.0 g | 36.7 |

| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 |

| Diethyl ether | 74.12 | 100 mL | - |

Procedure:

-

Dissolve tert-butyl (1-(2-hydroxybutyl)piperidin-4-yl)carbamate (10.0 g, 36.7 mmol) in 4 M HCl in 1,4-dioxane (50 mL) at 0 °C.

-